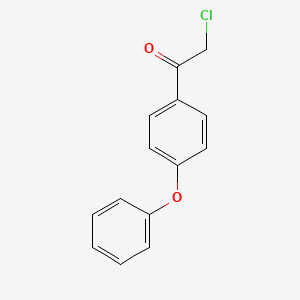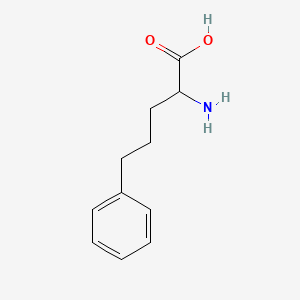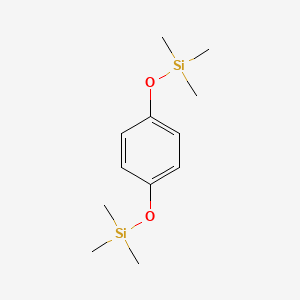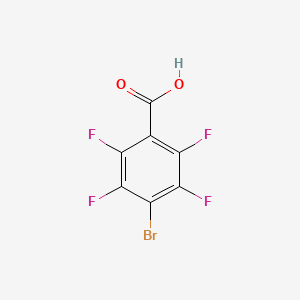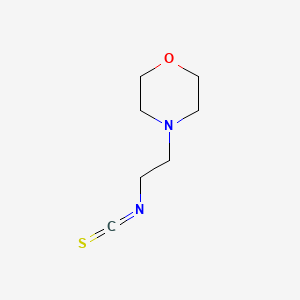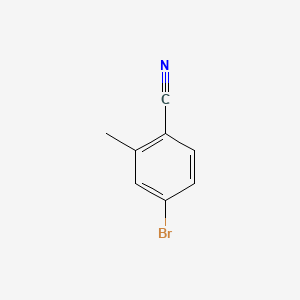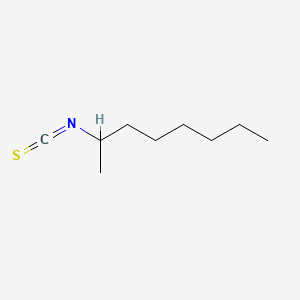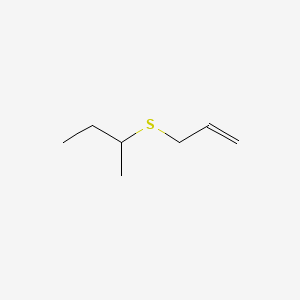![molecular formula C8H8BrClS B1267256 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene CAS No. 16181-14-9](/img/structure/B1267256.png)
1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom and a 2-chloroethylsulfanyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler aromatic compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: 4-[(2-chloroethyl)sulfanyl]aniline or 4-[(2-chloroethyl)sulfanyl]thiophenol.
Oxidation: 1-Bromo-4-[(2-chloroethyl)sulfinyl]benzene or 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzene.
Reduction: Benzene derivatives with reduced halogen content.
科学研究应用
1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, especially those targeting cancer and infectious diseases.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms and the sulfanyl group can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
1-Bromo-4-chlorobenzene: Similar structure but lacks the sulfanyl group.
4-Bromo-2-chloroethylbenzene: Similar structure but with different positioning of the chloroethyl group.
1-Bromo-4-[(2-hydroxyethyl)sulfanyl]benzene: Similar structure but with a hydroxyethyl group instead of chloroethyl.
Uniqueness: 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene is unique due to the presence of both bromine and 2-chloroethylsulfanyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
属性
IUPAC Name |
1-bromo-4-(2-chloroethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFUHWBFQAXYSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308153 |
Source


|
| Record name | 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16181-14-9 |
Source


|
| Record name | NSC202560 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
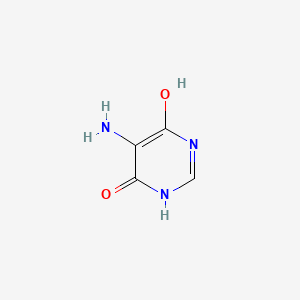
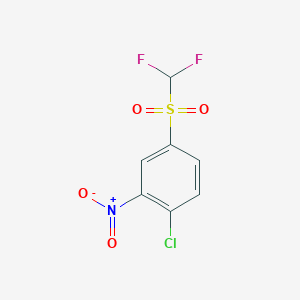
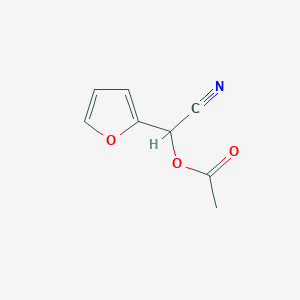
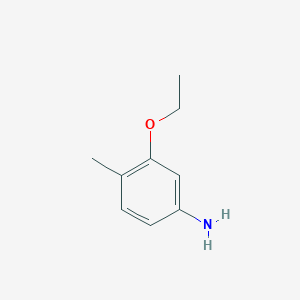
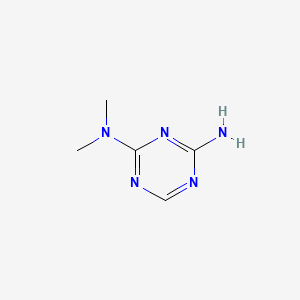
![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)
